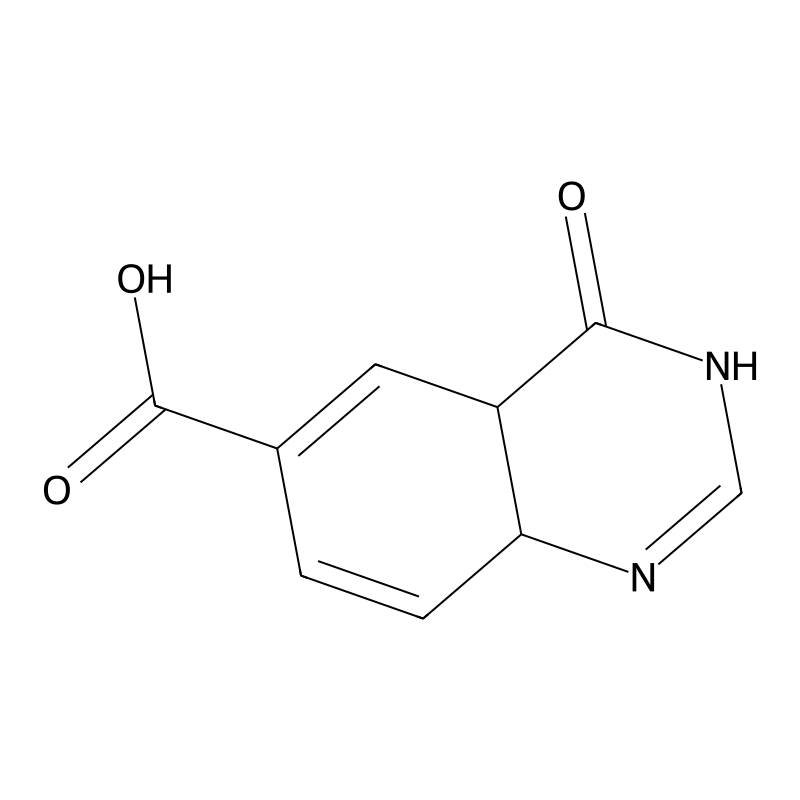

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The quinazoline scaffold is present in many FDA-approved drugs with diverse therapeutic applications []. The presence of the carboxylic acid group and the cyclic amide functionality in 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid might make it an interesting candidate for further investigation in drug discovery programs targeting various diseases.

Antimicrobial Activity

Some quinazoline derivatives have been shown to exhibit antibacterial and antifungal properties []. The in vitro and in vivo antimicrobial activity of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid would be a valuable area of research to explore its potential as a new antimicrobial agent.

Enzyme Inhibition

Certain quinazoline derivatives have been identified as enzyme inhibitors for kinases involved in various cellular processes []. The ability of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid to inhibit specific enzymes could be investigated to understand its potential role in modulating cellular signaling pathways.

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a quinazoline ring. Its molecular formula is C₉H₈N₂O₃, and it has a molar mass of approximately 192.17 g/mol. The compound features a carboxylic acid functional group and an oxo group, contributing to its chemical reactivity and potential biological activity . The structural arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical behavior of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid primarily involves reactions typical of carboxylic acids and ketones. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide.

- Reduction: The oxo group can be reduced to an alcohol or other functional groups depending on the reducing agent used.

These reactions are essential for modifying the compound for various applications in pharmaceuticals and materials science.

Research indicates that 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties. Its structural features allow it to interact with specific biological pathways, making it a candidate for further pharmacological studies. The compound's ability to inhibit certain enzymes or receptors could contribute to its therapeutic effects .

The synthesis of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid typically involves multi-step organic reactions. Common approaches include:

- Cyclization Reactions: Starting materials containing appropriate functional groups undergo cyclization to form the quinazoline ring.

- Functional Group Modifications: Subsequent reactions introduce the carboxylic acid and oxo groups.

- Purification Techniques: Crystallization or chromatography is often used to purify the final product.

Specific synthetic routes may vary based on the desired yield and purity levels .

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs targeting inflammatory diseases or infections.

- Agriculture: Potential use as a biopesticide due to its antimicrobial properties.

- Materials Science: Investigated for its role in developing new polymers or materials with specific properties.

These applications highlight the compound's versatility and importance in research and industry.

Interaction studies of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. Initial findings suggest that it may interact with specific protein targets involved in inflammatory pathways. Understanding these interactions is crucial for assessing its therapeutic potential and optimizing its efficacy .

Several compounds share structural similarities with 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,4-Dihydro-4-oxoquinazolin-6-carboxylic acid | C₉H₈N₂O₃ | Lacks tetrahydro structure; similar reactivity |

| 2-Oxoquinazolin-6-carboxylic acid | C₉H₇N₂O₃ | Different oxidation state; varied biological activity |

| 1-Amino-2-methylquinazolin-6-carboxylic acid | C₉H₈N₄O₂ | Amino substitution alters reactivity significantly |

The uniqueness of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid lies in its specific tetrahydro configuration and the presence of both carboxylic and oxo functional groups, which may enhance its biological activity compared to these similar compounds .